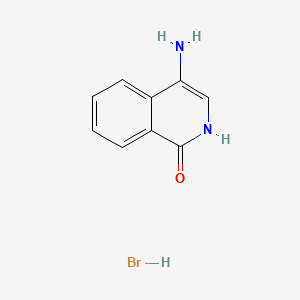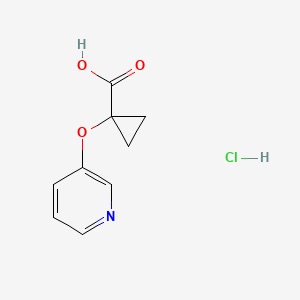
4-Aminobutane-2-sulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobutane-2-sulfonyl fluoride hydrochloride is a chemical compound known for its role as an irreversible serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit various proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobutane-2-sulfonyl fluoride hydrochloride typically involves the reaction of 4-aminobutane-2-sulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobutane-2-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while substitution reactions may yield various substituted derivatives .
Applications De Recherche Scientifique
4-Aminobutane-2-sulfonyl fluoride hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed as a protease inhibitor in studies involving protein degradation and enzyme activity.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protease activity.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 4-Aminobutane-2-sulfonyl fluoride hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, which inhibits the protease activity. The compound also targets other residues such as tyrosine, lysine, and histidine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanesulfonyl fluoride: Another serine protease inhibitor with similar specificity but lower stability at low pH values.
Diisopropylfluorophosphate: A fluorophosphonate phosphorylating reagent with similar inhibitory properties.
Uniqueness
4-Aminobutane-2-sulfonyl fluoride hydrochloride is unique due to its higher stability in aqueous solutions and lower toxicity compared to similar compounds. It also offers improved solubility in water, making it more suitable for various research applications .
Propriétés
Formule moléculaire |
C4H11ClFNO2S |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
4-aminobutane-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c1-4(2-3-6)9(5,7)8;/h4H,2-3,6H2,1H3;1H |
Clé InChI |
ZUAMVOLFHCKIBK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)S(=O)(=O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)


![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)
![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)
![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)
